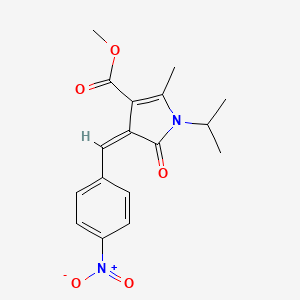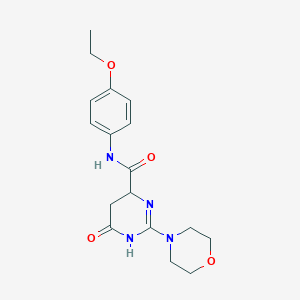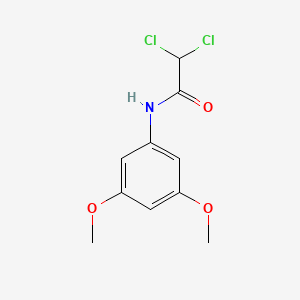
3-propoxy-N-(4-pyridinylmethyl)benzamide
Übersicht
Beschreibung
3-propoxy-N-(4-pyridinylmethyl)benzamide, also known as PPM-18, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-propoxy-N-(4-pyridinylmethyl)benzamide involves the inhibition of protein-protein interactions between various cellular proteins. 3-propoxy-N-(4-pyridinylmethyl)benzamide binds to the hydrophobic pocket of the target protein, preventing its interaction with other proteins. This leads to the disruption of various cellular processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of oxidative stress and inflammation, improvement of cardiac function, and reduction of myocardial infarction size. These effects are attributed to the compound's ability to inhibit protein-protein interactions and disrupt various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-propoxy-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity towards target proteins, which allows for better control and understanding of the observed effects. However, the limitations of using 3-propoxy-N-(4-pyridinylmethyl)benzamide include its relatively low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
The potential therapeutic applications of 3-propoxy-N-(4-pyridinylmethyl)benzamide have sparked interest in further research. Some of the future directions for 3-propoxy-N-(4-pyridinylmethyl)benzamide research include the development of more efficient synthesis methods, the identification of new target proteins, and the optimization of dosage and delivery methods for clinical applications. Additionally, the study of 3-propoxy-N-(4-pyridinylmethyl)benzamide in combination with other compounds or therapies may provide synergistic effects and enhance its therapeutic potential.
Conclusion:
In conclusion, 3-propoxy-N-(4-pyridinylmethyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specific mechanism of action and observed biochemical and physiological effects make it a valuable tool for various research fields. Further research on 3-propoxy-N-(4-pyridinylmethyl)benzamide is necessary to fully understand its therapeutic potential and optimize its clinical applications.
Wissenschaftliche Forschungsanwendungen
3-propoxy-N-(4-pyridinylmethyl)benzamide has been extensively studied in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to improve cardiac function and reduce myocardial infarction size.
Eigenschaften
IUPAC Name |
3-propoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-14(11-15)16(19)18-12-13-6-8-17-9-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUJLFEWHZEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)
![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)
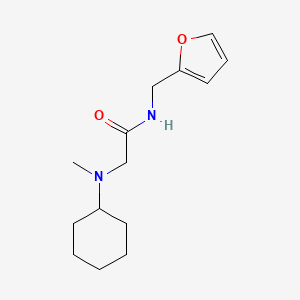
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)

![4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4719387.png)
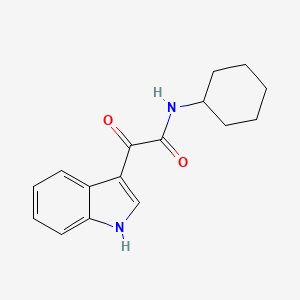
![4-(benzoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4719400.png)
